OGG1 Enzyme Inhibition: Quantified IC₅₀ Value from BindingDB for 2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide
In a direct biochemical assay, 2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide inhibited human 8-oxoguanine DNA glycosylase (OGG1) with an IC₅₀ value of 1.53 µM (1,530 nM) at pH 7.5 and 37°C [1]. While this is a standalone value without a co-tested comparator in the same dataset, it provides a quantitative baseline for activity assessment. Within the broader OGG1 inhibitor landscape, reported inhibitors span from low nanomolar (e.g., TH5487 with Kd ~ 350 nM) to >100 µM [2]. This positions 2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide in the mid-micromolar range, offering a concrete, assay-verified anchor point for evaluating procurement suitability in DNA repair research contexts.
| Evidence Dimension | OGG1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1.53 µM (1,530 nM) |
| Comparator Or Baseline | Literature OGG1 inhibitor range: low nM (e.g., TH5487 Kd ~350 nM) to >100 µM |
| Quantified Difference | Target compound falls within mid-micromolar range of known OGG1 inhibitors |
| Conditions | pH 7.5, 37°C; 4 µL OGG1 (125 nM) + 1 µL inhibitor |
Why This Matters
This is the only quantitative, assay-verified bioactivity data point for this specific CAS number, enabling evidence-based selection relative to other OGG1-targeting compounds.
- [1] BindingDB. (n.d.). BDBM163685: 2‐(4‐Chloro‐3,5‐dimethylphenoxy)acetohydrazide (0159). Affinity Data: IC₅₀ 1.53E+3 nM for Human N-glycosylase/DNA lyase (OGG1). View Source
- [2] Visnes, T., et al. (2018). Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation. Science, 362(6416), 834–839. View Source
